molecular formula C3HCl2F5 B008469 1,3-Dichloro-1,1,2,2,3-pentafluoropropane CAS No. 507-55-1

1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Cat. No. B008469
CAS RN: 507-55-1
M. Wt: 202.93 g/mol
InChI Key: UJIGKESMIPTWJH-UHFFFAOYSA-N
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Patent
US05106526

Procedure details

106.6 grams (0.45 mol) 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane (produced in Part C above) and 300 gm (5 mol) isopropanol were stirred under an inert atmosphere and irradiated 4.5 hours with a 450 W Hanovia Hg lamp at a distance of 2-3 inches (5-7.6 cm). The acidic reaction mixture was then poured into 1.5 liters ice water. The organic layer was separated, washed twice with 50 ml water, dried with calcium sulfate, and distilled to give 50.5 gm ClCF2CF2CHClF, bp 54.5-56° C. (55%). 1H NMR (CDCl3): ddd centered at 6.43 ppm. J H-C-F=47 Hz, J H-C-C-Fa=12 Hz, J H-C-C-Fb=2 Hz.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([F:10])[C:3]([F:9])([F:8])[C:4]([Cl:7])([F:6])[F:5].C(O)(C)C>>[Cl:7][C:4]([C:3]([CH:2]([F:10])[Cl:1])([F:9])[F:8])([F:6])[F:5]

Inputs

Step One
Name
Quantity
106.6 g
Type
reactant
Smiles
ClC(C(C(F)(F)Cl)(F)F)(F)Cl
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
ice water
Quantity
1.5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated 4.5 hours with a 450 W Hanovia Hg lamp at a distance of 2-3 inches (5-7.6 cm)
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 50 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with calcium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(F)(F)C(F)(F)C(Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.